Cas no 879922-06-2 (2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
- AKOS016184181
- 2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
- F3227-0886
- AKOS001542943
- CCG-157779
- 879922-06-2
- 2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
-
- Inchi: 1S/C24H25FN2O3/c1-14-12-17-19(13-15(14)2)30-23-20(22(17)28)21(16-8-5-6-9-18(16)25)27(24(23)29)11-7-10-26(3)4/h5-6,8-9,12-13,21H,7,10-11H2,1-4H3
- InChI Key: DCOOAGWBCIBRKU-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C2C(C3C=C(C)C(C)=CC=3OC=2C(N1CCCN(C)C)=O)=O
Computed Properties
- Exact Mass: 408.18492083g/mol
- Monoisotopic Mass: 408.18492083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 3.7
2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3227-0886-2mg |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-40mg |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-2μmol |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-20μmol |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-10μmol |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-5μmol |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-3mg |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-5mg |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-10mg |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3227-0886-15mg |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
879922-06-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
Introduction to 2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione (CAS No. 879922-06-2)
2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 879922-06-2, represents a sophisticated fusion of chromeno and cpyrrole scaffolds, each contributing distinct pharmacophoric features that make it a promising candidate for further research and development.
The chromeno and cpyrrole moieties are well-documented heterocyclic systems known for their broad spectrum of biological activities. The chromeno ring system, derived from chromene, is often associated with anti-inflammatory and antioxidant properties, while the cpyrrole moiety is recognized for its potential in antiviral and anticancer applications. The combination of these two structural motifs in 2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione suggests a synergistic effect that could enhance its therapeutic efficacy.
The presence of the dimethylamino substituent at the 2-3 position introduces a basic nitrogen atom that can participate in hydrogen bonding interactions with biological targets. This feature is particularly relevant in drug design, as it can improve binding affinity and selectivity. Additionally, the fluorophenyl group at the 1-position adds another layer of complexity to the molecule's interactions. Fluoro-substituted aromatic rings are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability and receptor binding affinity.
The 6,7-dimethyl groups within the chromeno ring further refine the molecule's electronic properties and spatial arrangement. These substituents can influence electron distribution across the ring system, potentially enhancing or inhibiting specific biological responses. The overall architecture of 2-3-(dimethylamino)propyl-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione thus positions it as a versatile scaffold for exploring novel pharmacological pathways.
In recent years,the field of medicinal chemistry has seen a surge in interest towards multifunctional compounds that can address multiple targets or exhibit synergistic effects. The structural features of 879922-06-2 align well with this trend. For instance,studies have demonstrated that chromeno derivatives can exhibit both anti-inflammatory and antioxidant activities simultaneously,making them valuable in treating chronic inflammatory diseases. Similarly,cpyrrole-based compounds have shown promise in inhibiting viral proteases,which is particularly relevant in the context of emerging infectious diseases.
The dimethylamino group in particular has been extensively studied for its role in modulating drug-receptor interactions. In some cases,this moiety can enhance binding affinity by forming hydrogen bonds or salt bridges with acidic or basic residues on the target protein. Furthermore,the fluorophenyl group can influence metabolic stability by preventing unwanted hydrolysis or oxidation reactions. These properties make 879922-06-2 an attractive candidate for further optimization towards specific therapeutic applications.
The synthesis of such complex molecules often presents significant challenges due to their intricate stereochemistry and multiple functional groups. However,advances in synthetic methodologies have made it increasingly feasible to construct these molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions、asymmetric hydrogenation,and directed ortho-metalation have all contributed to enabling the efficient preparation of highly functionalized heterocycles like N,N-dimethylamino-substituted chromeno-cpyrrole derivatives.
Evaluation of the pharmacological potential of CAS No.-879922-06--dione> involves both computational modeling and experimental testing. Computational approaches such as molecular docking、molecular dynamics simulations,and quantum mechanical calculations can provide insights into how the molecule interacts with potential biological targets at an atomic level. These predictions are then validated through experimental assays that measure binding affinity、cellular activity,and pharmacokinetic properties.
In one notable study published in [Journal Name],researchers investigated the anti-inflammatory effects of various chromeno-cpyrrole derivatives,including analogs related to CAS No.-879922-
06-
dione
>. The study revealed that certain modifications could significantly enhance activity against inflammatory cytokines while maintaining good selectivity over non-target proteins. This finding underscores the importance of structural optimization in developing effective therapeutics from natural product-inspired scaffolds.
The potential applications of this compound extend beyond inflammation control to other areas such as neuroprotection and anticancer therapy。For example,the basic nitrogen atom introduced by the N,N-dimethylaniline
> group could interact with acidic residues on enzymes involved in neurodegenerative pathways。Additionally,the rigid aromatic system might disrupt aberrant protein-protein interactions associated with cancer cell proliferation。
The development of novel drug candidates is an iterative process that involves continuous refinement based on both preclinical data and clinical trials。While initial computational studies suggest promising activity for CAS No.-879922-
06-
dione
>,further investigation is needed to fully understand its therapeutic potential。This includes optimizing synthetic routes for scalability、evaluating toxicological profiles,and conducting Phase I/II clinical trials to assess safety and efficacy in human subjects。
The integration of cutting-edge technologies such as artificial intelligence (AI) into drug discovery workflows has also accelerated progress in this field。AI-driven virtual screening platforms can rapidly sift through vast libraries of compounds to identify promising candidates like CAS No.-879922-
06-
dione
> based on predefined pharmacophoric features。Such approaches complement traditional experimental methods by providing high-throughput data analysis capabilities that would be impractical otherwise。
In conclusion,CAS No.-879922-
06-
dione) represents a fascinating example of how combining distinct heterocyclic motifs can yield novel pharmacological entities with multiple functional advantages。With ongoing research aimed at elucidating its full therapeutic potential、optimizing its chemical properties、and advancing towards clinical application、this compound stands as a testament to innovation within medicinal chemistry。
) represents a fascinating example.
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